N-[(3R,3'R,3'aS,4aR,6'S,6aR,6bS,7'aR,8S,11aS,11bS)-3',6',10,11b-tetramethylspiro[2,3,4,4a,5,6,6a,6b,7,9,11,11a-dodecahydro-1H-benzo[a]fluorene-8,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl]methanesulfonamide
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
Saridegib undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions include derivatives of saridegib with modified functional groups .
Scientific Research Applications
Saridegib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tool to study the hedgehog signaling pathway . In biology, it is used to investigate the role of the hedgehog pathway in cell differentiation and development . In medicine, saridegib is being studied as a potential treatment for various types of cancer, including basal cell carcinoma, medulloblastoma, and pancreatic cancer . In industry, it is used in the development of new anti-cancer drugs .
Mechanism of Action
Saridegib exerts its effects by inhibiting the G protein-coupled receptor smoothened, a component of the hedgehog signaling pathway . By binding to smoothened, saridegib prevents the activation of downstream signaling molecules, thereby inhibiting the hedgehog pathway . This leads to the suppression of tumor growth and proliferation .
Comparison with Similar Compounds
Saridegib is similar to other hedgehog pathway inhibitors such as vismodegib and sonidegib . saridegib is unique in that it is a semi-synthetic derivative of cyclopamine, whereas vismodegib and sonidegib are fully synthetic compounds . This gives saridegib distinct pharmacological properties and potential advantages in terms of efficacy and safety .
Properties
Molecular Formula |
C28H46N2O3S |
---|---|
Molecular Weight |
490.7 g/mol |
IUPAC Name |
N-[(3R,3'R,3'aS,4aR,6'S,6aR,6bS,7'aR,8S,11aS,11bS)-3',6',10,11b-tetramethylspiro[2,3,4,4a,5,6,6a,6b,7,9,11,11a-dodecahydro-1H-benzo[a]fluorene-8,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl]methanesulfonamide |
InChI |
InChI=1S/C28H46N2O3S/c1-16-10-25-26(29-15-16)18(3)28(33-25)13-17(2)22-12-24-21(23(22)14-28)7-6-19-11-20(30-34(5,31)32)8-9-27(19,24)4/h16,18-21,23-26,29-30H,6-15H2,1-5H3/t16-,18+,19+,20+,21-,23-,24-,25+,26-,27-,28+/m0/s1 |
InChI Key |
JGOYZLYYXBNCLF-YQIACTKASA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)C[C@H]4[C@@H]5CC[C@@H]6C[C@@H](CC[C@@]6([C@H]5CC4=C(C3)C)C)NS(=O)(=O)C)C)NC1 |
Canonical SMILES |
CC1CC2C(C(C3(O2)CC4C5CCC6CC(CCC6(C5CC4=C(C3)C)C)NS(=O)(=O)C)C)NC1 |
Origin of Product |
United States |
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